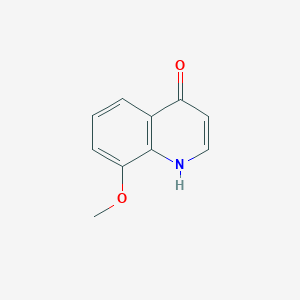
2-Bromo-5-methoxy-4-methylbenzoic acid
概要
説明
2-Bromo-5-methoxy-4-methylbenzoic acid, also known as BMMB, is an organic compound with a molecular formula of C8H7BrO2. It is a colourless solid that is soluble in most organic solvents and has a melting point of 119-121 °C. BMMB is used in a variety of scientific applications, including synthesis and research. It has been found to have a range of biochemical and physiological effects, as well as advantages and limitations when used in laboratory experiments.
科学的研究の応用
Bromophenol Derivatives and Marine Algae
Research has identified various bromophenol derivatives, including compounds structurally related to 2-Bromo-5-methoxy-4-methylbenzoic acid, in the red alga Rhodomela confervoides. These compounds have been explored for their potential biological activities. However, specific derivatives like 3-bromo-5-hydroxy-4-methoxybenzoic acid were found inactive against several human cancer cell lines and microorganisms (Zhao et al., 2004).
Photodynamic Therapy Applications
A zinc phthalocyanine derivative, synthesized using a compound structurally similar to this compound, demonstrated promising properties for photodynamic therapy applications. This therapy is a treatment for cancer that uses light-sensitive compounds to produce reactive oxygen species and induce cell death in cancer cells. The derivative showed high singlet oxygen quantum yield and good fluorescence properties, which are crucial for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Aromatic Constituents in Antibiotics
The compound 5-bromo-4-hydroxy-2,3-dimethoxy-6-methylbenzoic acid, similar in structure to this compound, has been synthesized as part of the aromatic constituents found in calichemicin antibiotics. These antibiotics have potent antitumor properties, and the synthesis of their components is crucial for understanding and potentially modifying their biological activities (Laak & Scharf, 1989).
Antioxidant Activity in Marine Algae
Bromophenols, including derivatives similar to this compound, isolated from the marine red alga Rhodomela confervoides, have shown potent antioxidant activities. These compounds, due to their radical scavenging abilities, are considered valuable in preventing oxidative deterioration in food and could have potential therapeutic applications (Li, Li, Gloer, & Wang, 2011).
作用機序
Target of Action
It is known that this compound is used in the synthesis of various derivatives, such as urolithin derivatives , substituted aminobenzacridines , and isoindolinone derivatives . These derivatives may interact with different biological targets, depending on their specific structures and functional groups.
Mode of Action
Benzylic halides, such as this compound, typically undergo nucleophilic substitution reactions . For instance, secondary and tertiary benzylic halides usually react via an SN1 pathway, forming a resonance-stabilized carbocation .
Result of Action
The molecular and cellular effects of 2-Bromo-5-methoxy-4-methylbenzoic acid’s action would depend on its specific interactions with its biological targets. Given that this compound is used as a precursor in the synthesis of various derivatives , the resulting effects would likely vary based on the specific derivative and its mode of action.
生化学分析
Biochemical Properties
2-Bromo-5-methoxy-4-methylbenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of various derivatives. It interacts with enzymes and proteins involved in metabolic pathways, influencing their activity. For instance, it may act as a substrate or inhibitor for specific enzymes, thereby modulating biochemical processes. The interactions between this compound and biomolecules are essential for understanding its role in cellular metabolism and its potential therapeutic applications .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may impact the expression of genes involved in metabolic pathways, leading to changes in cellular activity. Additionally, this compound may affect cell signaling by interacting with receptors or signaling molecules, thereby modulating cellular responses .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It may bind to specific enzymes or proteins, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression and subsequent cellular effects. Understanding the molecular mechanism of this compound is crucial for elucidating its role in biochemical processes and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products may have different biochemical properties. Long-term exposure to this compound in in vitro or in vivo studies can provide insights into its temporal effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the optimal therapeutic window and avoiding potential toxicity. Studies in animal models have shown that this compound can influence various physiological processes, and its effects are dose-dependent .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It may influence the levels of metabolites and alter metabolic processes. Understanding the metabolic pathways involving this compound is essential for elucidating its role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its biological effects. Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its role in cellular processes and optimizing its therapeutic applications .
特性
IUPAC Name |
2-bromo-5-methoxy-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-5-3-7(10)6(9(11)12)4-8(5)13-2/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPGCWOVXJFKPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50303159 | |
| Record name | 2-bromo-5-methoxy-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61809-40-3 | |
| Record name | 61809-40-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157023 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-5-methoxy-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-methoxy-4-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-ol](/img/structure/B1267702.png)

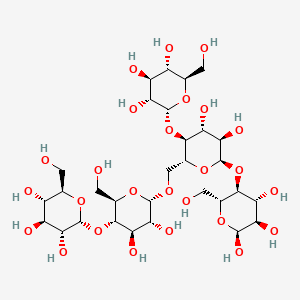
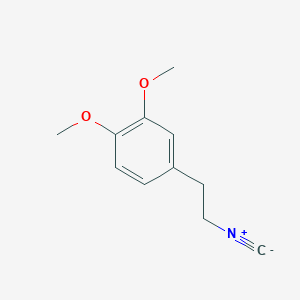


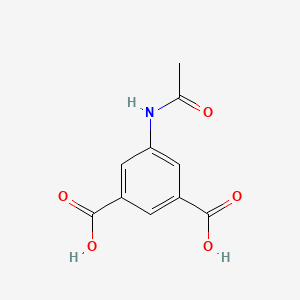
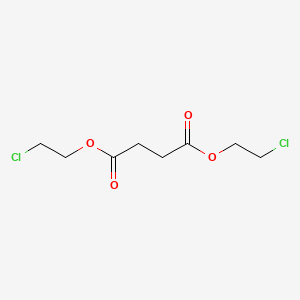

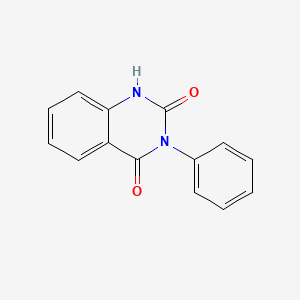
![[(4-Nitrobenzyl)thio]acetic acid](/img/structure/B1267717.png)
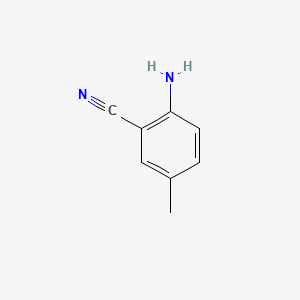
![1,3-Bis(1H-benzo[d]imidazol-2-yl)propane](/img/structure/B1267723.png)
